molecular formula C13H12ClN B8781840 N-benzyl-3-chloroaniline CAS No. 50798-95-3

N-benzyl-3-chloroaniline

Cat. No. B8781840
Key on ui cas rn: 50798-95-3
M. Wt: 217.69 g/mol
InChI Key: NQIJQQDDQDHYJK-UHFFFAOYSA-N
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Patent
US06172228B2

Procedure details

Next, (+)-(3-chlorophenyl)phenylmethylamine (+)tartrate (4.28 g) was suspended in chloroform (40 ml), and 28%-aqueous ammonia was added thereto to neutralize the mixture. Thereafter, the chloroform layer was separated therefrom. The extract was dried over anhydrous magnesium sulfate, and the solvent was removed by evaporation in vacuo, to give (+)-(3-chlorophenyl)phenylmethylamine (2.45 g) as a pale yellow oil.
Name
(+)-(3-chlorophenyl)phenylmethylamine (+)tartrate
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C(C(C(O)=O)O)O)(O)=O.[Cl:11][C:12]1[CH:13]=[C:14]([NH:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:15]=[CH:16][CH:17]=1.N>C(Cl)(Cl)Cl>[Cl:11][C:12]1[CH:13]=[C:14]([NH:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:15]=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
(+)-(3-chlorophenyl)phenylmethylamine (+)tartrate
Quantity
4.28 g
Type
reactant
Smiles
C(=O)(O)C(O)C(O)C(=O)O.ClC=1C=C(C=CC1)NCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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